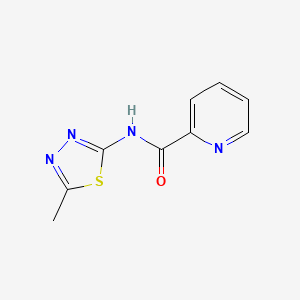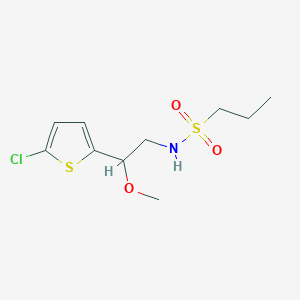
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)propane-1-sulfonamide, also known as ML277, is a small molecule compound that has been developed as a potential therapeutic agent for various diseases. It belongs to the class of sulfonylureas and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)propane-1-sulfonamide involves the activation of the ATP-sensitive potassium (KATP) channel. This channel plays a crucial role in regulating insulin secretion in pancreatic beta cells, and its activation leads to an increase in insulin secretion and glucose uptake. In addition, this compound has also been found to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including enhanced insulin secretion, improved glucose homeostasis, and anticonvulsant activity. In addition, this compound has also been found to have cardioprotective effects by reducing ischemia-reperfusion injury in the heart.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)propane-1-sulfonamide has several advantages for lab experiments, including its high selectivity for the KATP channel, its ability to activate the channel in a dose-dependent manner, and its low toxicity. However, one of the limitations of this compound is its poor solubility, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)propane-1-sulfonamide. One potential direction is to explore its therapeutic potential in other diseases, such as neurodegenerative disorders and cancer. Another direction is to develop more potent and selective analogs of this compound that can be used as therapeutic agents. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cellular pathways.
Synthesemethoden
The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)propane-1-sulfonamide involves a multi-step process that starts with the reaction of 5-chlorothiophene-2-carboxylic acid with 2-methoxyethylamine to form an amide intermediate. This intermediate is then treated with chlorosulfonyl isocyanate to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)propane-1-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, epilepsy, and cardiovascular diseases. It has been shown to selectively activate the KATP channel in pancreatic beta cells, leading to enhanced insulin secretion and glucose homeostasis. In addition, this compound has also been found to exhibit anticonvulsant activity by modulating the activity of GABA-A receptors. Furthermore, this compound has been reported to have cardioprotective effects by reducing ischemia-reperfusion injury in the heart.
Eigenschaften
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3S2/c1-3-6-17(13,14)12-7-8(15-2)9-4-5-10(11)16-9/h4-5,8,12H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBBSUYPCNKWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC(C1=CC=C(S1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B2793491.png)

![[4,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid](/img/structure/B2793495.png)
![N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-ynamide](/img/structure/B2793497.png)
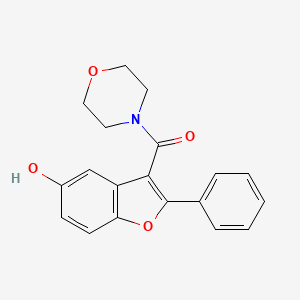
![6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2793499.png)
![N-[2-(Furan-3-YL)ethyl]-2,2-diphenylacetamide](/img/structure/B2793500.png)
![2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine](/img/structure/B2793501.png)

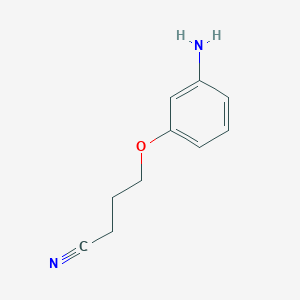
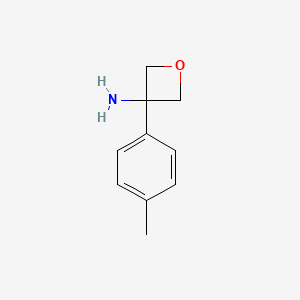
![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2793511.png)
